molecular formula C16H12ClNO3 B2650475 2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile CAS No. 443292-46-4

2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile

Cat. No.: B2650475
CAS No.: 443292-46-4
M. Wt: 301.73
InChI Key: VEWCPOJBIOLQFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile typically involves the reaction of 2-chloro-4-formyl-6-methoxyphenol with benzonitrile in the presence of a base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The chloro and formyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2-chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c1-20-15-7-11(9-19)6-14(17)16(15)21-10-13-5-3-2-4-12(13)8-18/h2-7,9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWCPOJBIOLQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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